3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-METHYLPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a piperazine ring substituted with a chlorophenylmethyl group and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-METHYLPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom (such as a ketone or aldehyde). The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-METHYLPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-METHYLPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in binding studies to understand protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antipsychotic or antidepressant agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-METHYLPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a physiological response. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Flupentixol: An antipsychotic with a related chemical framework.
Aripiprazole: Another antipsychotic that shares structural similarities.
Uniqueness
3-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3-METHYLPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H24ClN3O2 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24ClN3O2/c1-16-3-2-4-19(13-16)26-21(27)14-20(22(26)28)25-11-9-24(10-12-25)15-17-5-7-18(23)8-6-17/h2-8,13,20H,9-12,14-15H2,1H3 |
InChI Key |
GWMVWYCSNCNPMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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